2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic ketones can be inferred from the papers provided. For instance, a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone and aryl bromides leads to multiple arylation products . Although the exact compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis. The Schiff base compound synthesis involving bromosalicylaldehyde and the synthesis of brominated antipyrine derivatives also provide insights into the synthetic strategies that could be employed for brominated aromatic compounds.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and is often elucidated using techniques such as X-ray crystallography , . The Schiff base compound mentioned in paper has been characterized by X-ray single-crystal diffraction, providing detailed information about its geometry. Similarly, the antipyrine derivatives in paper have been characterized by X-ray structure characterization. These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is diverse. The palladium-catalyzed reaction described in paper involves C-C and C-H bond cleavages, indicating that brominated compounds can participate in complex transformations. The study of the molecular ion of 3-phenyl-1-bromopropane and the synthesis of 1-bromo-3-buten-2-one further demonstrate the reactivity of brominated compounds in elimination and addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol compound provide information on their stability and decomposition patterns. The vibrational assignments and HOMO-LUMO analysis of a brominated pyrazole derivative offer insights into the electronic properties and potential applications in nonlinear optics. The biological evaluation of a brominated naphthalene derivative suggests potential antimicrobial activities, indicating that such compounds could have pharmaceutical relevance.
Scientific Research Applications
Synthesis and Characterization
The chemical 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one can be synthesized and characterized for various applications. For instance, Sherekar, Kakade, and Padole (2021) demonstrated its preparation through refluxing processes and characterized it using physical and spectral data. They also highlighted its excellent antimicrobial activities, suggesting potential applications in microbial inhibition or control (Sherekar, Kakade, & Padole, 2021).
Crystal Structure Analysis
The crystal structure and behavior of compounds related to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one have been analyzed. González-Montiel et al. (2015) explored the crystal structures of related compounds, providing insights into their crystal packing and interactions, crucial for understanding their chemical properties (González-Montiel et al., 2015).
Reactivity and Chemical Behavior
Investigating the reactivity and chemical behavior of compounds similar to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is vital for potential applications. Erdogan and Erdoğan (2019) conducted a computational study on reactions between imidazole and 2-bromo-1-arylethanones, using Density Functional Theory calculations. Their findings provide valuable information on the chemical species involved and their reactivity, which can be applied to understand the behavior of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one in similar reactions (Erdogan & Erdoğan, 2019).
Mesomorphic Properties
The mesomorphic properties of bromo and cyano substituted diarylethanes, which are structurally related to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one, have been studied by Tinh, Zann, and Dubois (1979). They focused on the influence of bromo groups on the mesomorphic range and the clearing point, important for applications in materials science (Tinh, Zann, & Dubois, 1979).
properties
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBVKCMLJPLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545967 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
CAS RN |
30095-48-8 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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